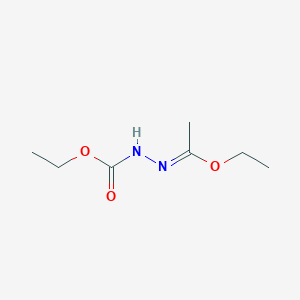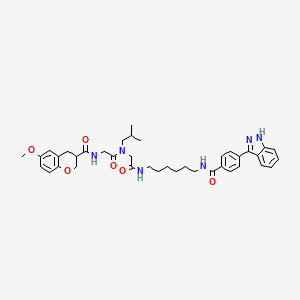
Rel-tert-butyl (4R,5S)-4,5-dihydroxytetrahydropyridazine-1(2H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-tert-butyl (4R,5S)-4,5-dihydroxytetrahydropyridazine-1(2H)-carboxylate is a chemical compound with a unique structure that includes a tetrahydropyridazine ring substituted with hydroxyl groups and a tert-butyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rel-tert-butyl (4R,5S)-4,5-dihydroxytetrahydropyridazine-1(2H)-carboxylate typically involves the following steps:
Formation of the Tetrahydropyridazine Ring: This can be achieved through a cyclization reaction involving appropriate precursors. The reaction conditions often include the use of a base and a solvent such as ethanol or methanol.
Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced through hydroxylation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-tert-butyl (4R,5S)-4,5-dihydroxytetrahydropyridazine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Sulfuric acid, p-toluenesulfonic acid.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Rel-tert-butyl (4R,5S)-4,5-dihydroxytetrahydropyridazine-1(2H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of rel-tert-butyl (4R,5S)-4,5-dihydroxytetrahydropyridazine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and ester moiety play crucial roles in its binding affinity and reactivity. The compound may inhibit enzymes or modulate signaling pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Rel-tert-butyl (4R,5S)-4,5-dihydroxytetrahydropyridazine-1(2H)-carboxylate can be compared with similar compounds such as:
- tert-Butyl N-[rel-(3R,4R)-3-methyl-4-piperidyl]carbamate : This compound has a similar tert-butyl ester group but differs in the ring structure and functional groups.
- rel-tert-Butyl [ (1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate : This compound also contains a tert-butyl ester but has a cyclopentene ring instead of a tetrahydropyridazine ring.
The uniqueness of this compound lies in its specific ring structure and the presence of hydroxyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H18N2O4 |
|---|---|
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
tert-butyl (4R,5S)-4,5-dihydroxydiazinane-1-carboxylate |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-5-7(13)6(12)4-10-11/h6-7,10,12-13H,4-5H2,1-3H3/t6-,7+/m1/s1 |
InChI-Schlüssel |
GGHMLTPPCDMBRK-RQJHMYQMSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H](CN1)O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C(CN1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



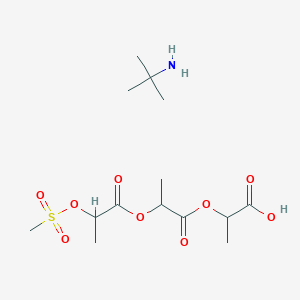

![6-Oxaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13346705.png)
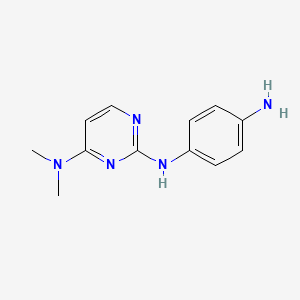
![1,6-Diazaspiro[3.3]heptane](/img/structure/B13346721.png)

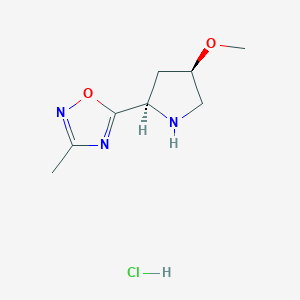

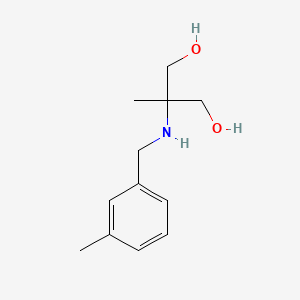
![5-Fluoro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B13346766.png)

